molecular formula C12H11NOS B6414385 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% CAS No. 1261937-83-0

5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95%

Cat. No. B6414385
CAS RN: 1261937-83-0
M. Wt: 217.29 g/mol
InChI Key: CFFGLGDKAOCYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% (HMP) is a heterocyclic compound derived from pyridine and thiophene. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. HMP has been used in a variety of scientific research applications, including as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. HMP has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has also been studied for its potential applications in laboratory experiments, such as in the synthesis of heterocyclic compounds, the preparation of dyes, and the production of polymers. Additionally, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been used in the development of new drugs, such as antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% is not fully understood. However, it is believed to interact with enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 may lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been studied for its biochemical and physiological effects. In addition to its ability to inhibit COX-2, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been shown to possess antifungal, antiviral, and anti-allergenic activities. Additionally, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been studied for its potential effects on the cardiovascular and central nervous systems.

Advantages and Limitations for Lab Experiments

5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has several advantages and limitations for laboratory experiments. One of the major advantages of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% is its low cost and availability. Additionally, it is relatively stable in aqueous solutions, making it suitable for use in a variety of laboratory experiments. However, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% is toxic and should be handled with care. Additionally, it is not water-soluble and can be difficult to work with in aqueous solutions.

Future Directions

There are a variety of potential future directions for 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% research. For example, further research could be conducted to investigate its potential therapeutic applications, such as in the treatment of cancer and other diseases. Additionally, research could be conducted to explore the potential of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% for use in drug delivery systems. Additionally, research could be conducted to investigate the potential of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% for use in the synthesis of new compounds and materials. Finally, research could be conducted to explore the potential of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% for use in the development of new drugs and agrochemicals.

Synthesis Methods

5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% can be synthesized through a variety of methods, including the Mannich reaction and the Mannich-type reaction. In the Mannich reaction, aldehydes, amines, and ketones are reacted together in the presence of an acid catalyst to form a Mannich base. The Mannich-type reaction is similar to the Mannich reaction, but involves the use of different reagents, such as thiophene and pyridine. In both reactions, the reaction is carried out at room temperature and results in the formation of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95%.

properties

IUPAC Name

6-(3-methylsulfanylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFGLGDKAOCYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(3-methylthiophenyl)pyridine

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